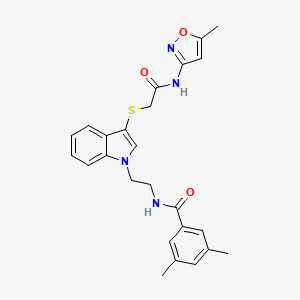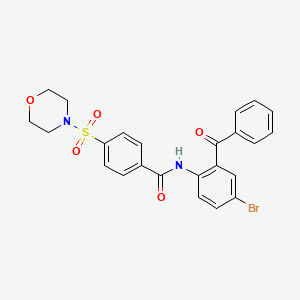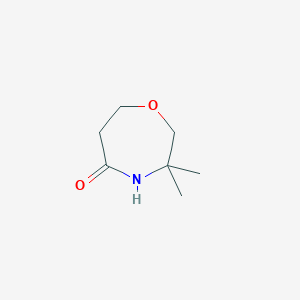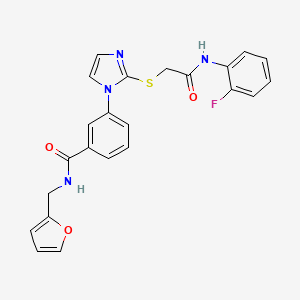![molecular formula C16H15BrO4 B2366925 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 568553-39-9](/img/structure/B2366925.png)
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde” is a chemical compound with the empirical formula C16H15BrO4 . It is a solid substance and is used by researchers in the field of chemistry .
Molecular Structure Analysis
The molecular weight of “this compound” is 351.19 . The SMILES string representation of this compound is O=CC1=CC(OC)=C(OCCOC2=CC=CC(Br)=C2)C=C1 .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- A study synthesized (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol using 2-hydroxy-3-methoxybenzaldehyde, demonstrating its use in forming efficient reusable catalysts for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
- The synthesis of chalcone derivatives was carried out using 3-bromo-4-hydroxy-5-methoxybenzaldehyde, highlighting its role in evaluating antioxidant activity, showcasing its potential in the development of new antioxidants (Rijal, Haryadi, & Anwar, 2022).
Medicinal Chemistry and Biochemistry
- Phenolic compounds, similar to 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde, were isolated from the roots of Gastrodia elata and showed significant anti-asthmatic activities. These compounds inhibited specific airway resistance and leukocyte recruitment, suggesting potential therapeutic applications (Jang, Lee, & Kim, 2010).
- A study on phenolic compounds, structurally related to this compound, demonstrated that these compounds exhibit selective inhibitory growth on human myeloid leukemia cells, indicating their potential use in cancer therapy (Chumakov et al., 2014).
Analytical Chemistry
- A research demonstrated the electrochemical sensing of vanillin, a compound structurally similar to this compound. The study highlights its significant role in developing cost-effective strategies for the quantitative determination of vanillin, indicating potential broader applications in analytical chemistry (Manikandan, Boateng, Durairaj, & Chen, 2022).
Mécanisme D'action
Safety and Hazards
This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Warning” and the hazard statement is H317, which means it may cause an allergic skin reaction . The precautionary statement is P280, which means wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
As “4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde” is a research chemical, its future directions are largely dependent on the results of ongoing and future research. It’s important to note that all research should be conducted following appropriate safety protocols due to the compound’s potential skin sensitization .
Propriétés
IUPAC Name |
4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-16-9-12(11-18)5-6-15(16)21-8-7-20-14-4-2-3-13(17)10-14/h2-6,9-11H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNXKFPTXIGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)
![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)
![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)









